molecular formula C15H19FN2O2 B2981158 2-(2-Fluorophenoxy)-1-(3-pyrrolidin-1-ylazetidin-1-yl)ethanone CAS No. 2309586-98-7

2-(2-Fluorophenoxy)-1-(3-pyrrolidin-1-ylazetidin-1-yl)ethanone

Cat. No. B2981158
CAS RN: 2309586-98-7
M. Wt: 278.327
InChI Key: KQXSVUQMBVVTSO-UHFFFAOYSA-N
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Description

2-(2-Fluorophenoxy)-1-(3-pyrrolidin-1-ylazetidin-1-yl)ethanone is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenoxy)-1-(3-pyrrolidin-1-ylazetidin-1-yl)ethanone is not fully understood. However, it has been suggested that the compound may act as a modulator of the endocannabinoid system, which is involved in regulating pain, inflammation, and neurological function.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-Fluorophenoxy)-1-(3-pyrrolidin-1-ylazetidin-1-yl)ethanone has analgesic and anti-inflammatory effects in animal models. It has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-Fluorophenoxy)-1-(3-pyrrolidin-1-ylazetidin-1-yl)ethanone in lab experiments is its potential as a novel analgesic and anti-inflammatory agent. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in clinical settings.

Future Directions

There are several future directions for research on 2-(2-Fluorophenoxy)-1-(3-pyrrolidin-1-ylazetidin-1-yl)ethanone. One direction is to further investigate its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential as a modulator of the endocannabinoid system and its effects on pain and inflammation. Additionally, further research is needed to optimize its use in clinical settings and to determine its safety and efficacy.

Synthesis Methods

The synthesis of 2-(2-Fluorophenoxy)-1-(3-pyrrolidin-1-ylazetidin-1-yl)ethanone involves the reaction of 2-fluoroanisole with 3-pyrrolidin-1-ylazetidine in the presence of potassium tert-butoxide. The reaction is carried out in anhydrous dimethyl sulfoxide (DMSO) at room temperature for several hours. The product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

2-(2-Fluorophenoxy)-1-(3-pyrrolidin-1-ylazetidin-1-yl)ethanone has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. It has been shown to have potential as a novel analgesic and anti-inflammatory agent, as well as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-(2-fluorophenoxy)-1-(3-pyrrolidin-1-ylazetidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O2/c16-13-5-1-2-6-14(13)20-11-15(19)18-9-12(10-18)17-7-3-4-8-17/h1-2,5-6,12H,3-4,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQXSVUQMBVVTSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CN(C2)C(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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